![molecular formula C14H12N2O4S2 B3202222 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1021035-16-4](/img/structure/B3202222.png)

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Overview

Description

The compound “2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products such as sesamol and piperine . This motif is known to occupy a unique place in natural and synthetic organic chemistry .

Scientific Research Applications

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers have synthesized related analogs and evaluated their effects on cancer cell lines. For instance, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against HeLa, A549, and MCF-7 cells . Further investigations could explore its mechanism of action and potential as an anticancer drug.

Quorum Sensing Inhibition

Quorum sensing is crucial for bacterial communication and virulence. Novel compounds that inhibit quorum sensing without being antibiotics are gaining interest. A library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound, was designed and evaluated as potential quorum sensing inhibitors . Understanding its impact on bacterial communication networks could lead to innovative therapeutic strategies.

Anti-Oxidant Properties

In silico studies and biological screening have revealed that our compound possesses anti-oxidant activity . Investigating its free radical scavenging ability and potential protective effects against oxidative stress could be valuable for health-related applications.

Crystallography and Structural Insights

The crystal structure of a related compound, benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, has been determined. Crystallographic data provide insights into its three-dimensional arrangement, bond angles, and intermolecular interactions . Such studies aid in understanding its stability and reactivity.

Computational Studies

Quantum chemical studies have explored the spectroscopic properties of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (a related compound). Techniques like FT-IR, FT-Raman, NMR, and Z-scan were employed to characterize its behavior . These computational insights contribute to our understanding of its electronic structure and vibrational modes.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit antitumor potential . Therefore, it’s plausible that this compound may also target cancer cells or proteins involved in cancer progression.

Mode of Action

Based on the structure and known activities of similar compounds, it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions could lead to changes in the conformation or function of the target proteins, thereby affecting their role in cellular processes.

Biochemical Pathways

Given its potential antitumor activity, it might be involved in pathways related to cell proliferation, apoptosis, or dna repair . The compound could potentially inhibit or activate these pathways, leading to downstream effects such as cell cycle arrest, programmed cell death, or changes in DNA repair mechanisms.

Result of Action

Similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines . Therefore, this compound might also exhibit similar effects, leading to the inhibition of tumor growth.

properties

IUPAC Name |

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c15-13(18)4-9-5-21-14(16-9)22-6-10(17)8-1-2-11-12(3-8)20-7-19-11/h1-3,5H,4,6-7H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKWJCXCFGGNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

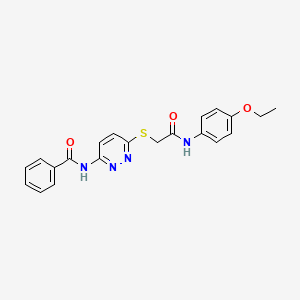

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B3202165.png)

![N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine](/img/structure/B3202182.png)

amine](/img/structure/B3202196.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B3202208.png)

amine](/img/structure/B3202232.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202238.png)